molecular formula C15H29NO B5327137 1-(Azocan-1-yl)-2-ethylhexan-1-one

1-(Azocan-1-yl)-2-ethylhexan-1-one

Cat. No.: B5327137
M. Wt: 239.40 g/mol
InChI Key: YFTFSDNGQXJJAO-UHFFFAOYSA-N
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Description

1-(Azocan-1-yl)-2-ethylhexan-1-one is a ketone derivative featuring an eight-membered azocane ring (a saturated nitrogen heterocycle) attached to a 2-ethylhexan-1-one moiety. The azocane ring contributes to lipophilicity and conformational flexibility, which may enhance binding to biological targets compared to smaller heterocycles.

Properties

IUPAC Name

1-(azocan-1-yl)-2-ethylhexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO/c1-3-5-11-14(4-2)15(17)16-12-9-7-6-8-10-13-16/h14H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTFSDNGQXJJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Azocan-1-yl)-2-ethylhexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of azocane with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(Azocan-1-yl)-2-ethylhexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The azocane ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted azocane derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Azocan-1-yl)-2-ethylhexan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)-2-ethylhexan-1-one involves its interaction with specific molecular targets and pathways. The azocane ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Key Findings

Azocane vs. Morpholine/Piperidine :

  • The eight-membered azocane ring in 1-(Azocan-1-yl)-2-ethylhexan-1-one provides greater conformational flexibility compared to six-membered morpholine (oxygen-containing) or piperidine (rigid amine) rings. This flexibility likely facilitates optimal binding to AChE's active site .
  • Morpholine derivatives exhibit lower potency due to the electronegative oxygen atom, which may disrupt hydrophobic interactions .

Substituent Effects: Extending the alkyl chain (e.g., 4-aminobutynyl in Compound 65) significantly enhances AChE inhibition (IC50 = 0.089 µM), outperforming even the reference drug galantamine . The 2-ethylhexan-1-one group contributes to lipophilicity, improving membrane permeability and bioavailability .

Chloro vs. Ethylhexan Substituents: 1-(Azocan-1-yl)-2-chloroethanone () is more reactive due to the chloro group, making it a versatile intermediate for further functionalization. However, its bioactivity remains unexplored compared to the ethylhexan derivative .

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